3-Chloro-4-(methylthio)phenylboronic acid

Overview

Description

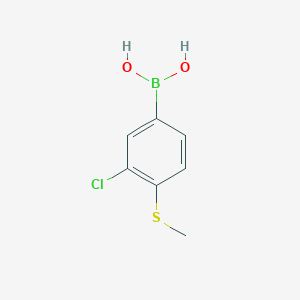

3-Chloro-4-(methylthio)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a methylthio group. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(methylthio)phenylboronic acid typically involves the borylation of 3-chloro-4-(methylthio)phenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate (K2CO3), and a solvent like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the methylthio group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.

Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions involving the methylthio group.

Scientific Research Applications

3-Chloro-4-(methylthio)phenylboronic acid has diverse applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used to create bioconjugates for studying biological processes.

Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The primary mechanism of action for 3-Chloro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The methylthio and chloro substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the chloro and methylthio substituents, making it less sterically hindered and electronically different.

4-Chlorophenylboronic Acid: Contains a chloro substituent but lacks the methylthio group, affecting its reactivity and applications.

4-(Methylthio)phenylboronic Acid: Contains a methylthio group but lacks the chloro substituent, leading to different electronic properties.

Uniqueness: 3-Chloro-4-(methylthio)phenylboronic acid is unique due to the combined presence of both chloro and methylthio substituents, which can significantly influence its reactivity and selectivity in chemical reactions. This dual substitution pattern allows for fine-tuning of the compound’s properties for specific applications in organic synthesis and material science.

Biological Activity

3-Chloro-4-(methylthio)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronate group, which is integral for its reactivity in various chemical transformations, particularly the Suzuki-Miyaura cross-coupling reaction . The presence of both chloro and methylthio substituents enhances its potential as a building block in drug development and organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C7H8BClO2S |

| Molecular Weight | 195.48 g/mol |

| Functional Groups | Boronate, Chloro, Methylthio |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction. In this process, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Key Steps in the Mechanism:

- Transmetalation: The boronic acid reacts with a palladium catalyst to form an arylpalladium complex.

- Nucleophilic Attack: The arylpalladium complex undergoes nucleophilic attack on an electrophile (e.g., an aryl halide), resulting in the formation of a new carbon-carbon bond.

- Product Formation: The final product is released from the catalyst, regenerating the palladium species for further reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through their ability to inhibit specific signaling pathways involved in tumor growth. For instance, studies have shown that certain boronic acids can act as inhibitors of proteasomes, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, it has been noted that boronic acids can act as inhibitors of carbonic anhydrases, which are crucial for maintaining pH balance and fluid secretion in biological systems.

Case Studies and Research Findings

-

Study on CXCR1 and CXCR2 Antagonism:

A series of S-substituted phenylboronic acids were investigated for their antagonistic effects on CXCR1 and CXCR2 receptors. This compound was included in structure-activity relationship studies that highlighted its potential as a noncompetitive antagonist . -

Suzuki-Miyaura Coupling Efficiency:

A comparative study evaluated the efficiency of various boronic acids in Suzuki-Miyaura reactions. This compound demonstrated superior yields when coupled with different electrophiles compared to other similar compounds, indicating its effectiveness as a coupling partner. -

Inhibition Studies on Mycobacterial Carbonic Anhydrases:

Research exploring natural product-based phenols found that derivatives of boronic acids could selectively inhibit mycobacterial carbonic anhydrases at submicromolar concentrations, suggesting a potential therapeutic application for tuberculosis treatment .

Properties

IUPAC Name |

(3-chloro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRBBKXFCXFGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.